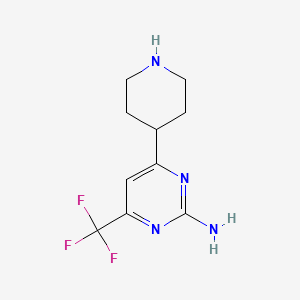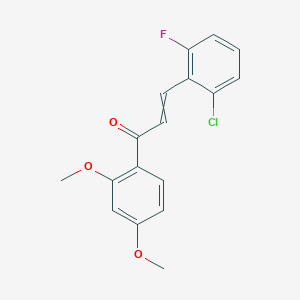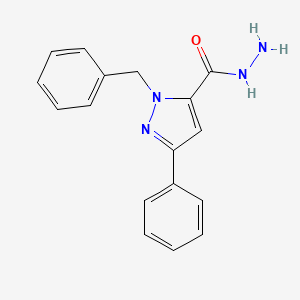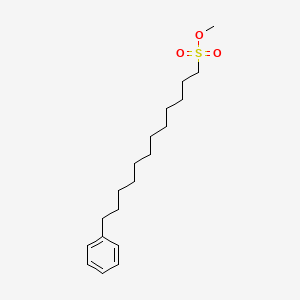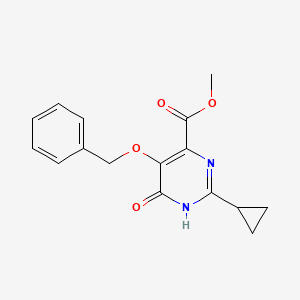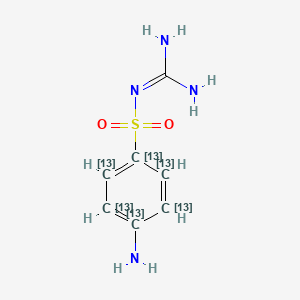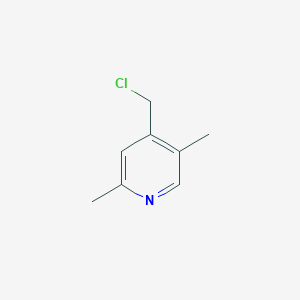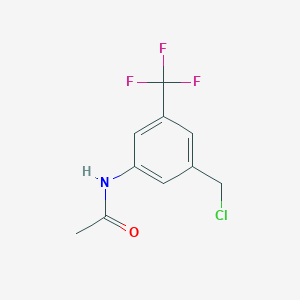![molecular formula C20H23NO7 B14865939 [(1R)-5,6,7-trimethyl-4-methylidene-3,8,15-trioxo-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadeca-11(17),12-dien-7-yl] acetate](/img/structure/B14865939.png)
[(1R)-5,6,7-trimethyl-4-methylidene-3,8,15-trioxo-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadeca-11(17),12-dien-7-yl] acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pterophorine is a compound with significant interest in the scientific community due to its potent anticancer activity. It is an analog of nintedanib, a kinase inhibitor used in cancer treatment. Pterophorine has shown efficacy against various types of tumors, including lung and breast cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
Pterophorine can be synthesized through a series of organic reactions. The preparation involves the use of specific reagents and conditions to achieve the desired molecular structure. One method involves dissolving 2 mg of the compound in 50 μL of dimethyl sulfoxide (DMSO) to create a mother liquor with a concentration of 40 mg/mL .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Pterophorine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The conditions for these reactions vary depending on the desired outcome, such as temperature, solvent, and reaction time.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols.
Scientific Research Applications
Pterophorine has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard in various chemical analyses.
Biology: Pterophorine is studied for its effects on cellular processes and pathways.
Medicine: Its potent anticancer activity makes it a candidate for cancer treatment research.
Industry: Pterophorine is used in the development of new pharmaceuticals and therapeutic agents
Mechanism of Action
Pterophorine exerts its effects by inhibiting specific kinases involved in cancer cell proliferation. It induces apoptosis, or programmed cell death, in cancer cells by targeting molecular pathways essential for their survival. The exact molecular targets and pathways are still under investigation, but its similarity to nintedanib suggests it may inhibit receptors like fibroblast growth factor receptor (FGFR), platelet-derived growth factor receptor (PDGFR), and vascular endothelial growth factor receptor (VEGFR) .
Comparison with Similar Compounds
Pterophorine is similar to other kinase inhibitors like nintedanib. it has unique properties that make it particularly effective against certain types of cancer. Similar compounds include:
Nintedanib: Used in the treatment of idiopathic pulmonary fibrosis and certain cancers.
Sorafenib: Another kinase inhibitor used in cancer treatment.
Sunitinib: Used to treat renal cell carcinoma and gastrointestinal stromal tumors
Pterophorine’s unique structure and potent anticancer activity distinguish it from these similar compounds, making it a valuable subject of ongoing research.
Properties
Molecular Formula |
C20H23NO7 |
|---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
[(1R)-5,6,7-trimethyl-4-methylidene-3,8,15-trioxo-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadeca-11(17),12-dien-7-yl] acetate |
InChI |
InChI=1S/C20H23NO7/c1-10-11(2)18(24)27-15-8-16(23)21-7-6-14(17(15)21)9-26-19(25)20(5,12(10)3)28-13(4)22/h6-7,10,12,15H,2,8-9H2,1,3-5H3/t10?,12?,15-,20?/m1/s1 |
InChI Key |
HKLADSWGNVREOU-INKKCGMNSA-N |
Isomeric SMILES |
CC1C(C(C(=O)OCC2=C3[C@@H](CC(=O)N3C=C2)OC(=O)C1=C)(C)OC(=O)C)C |
Canonical SMILES |
CC1C(C(C(=O)OCC2=C3C(CC(=O)N3C=C2)OC(=O)C1=C)(C)OC(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


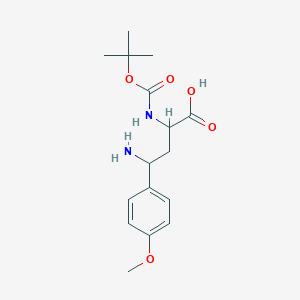
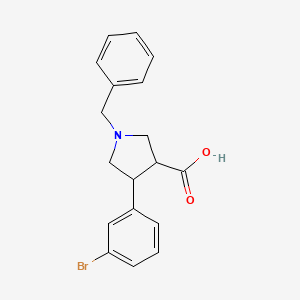
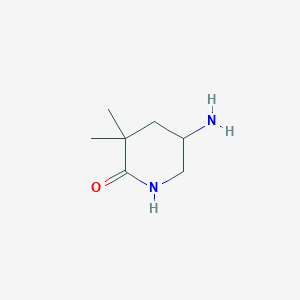
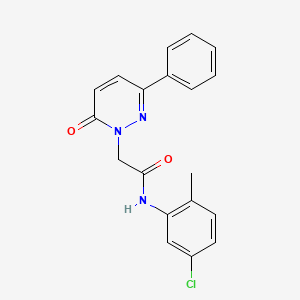
![(1S,2R,3S,5R,6R,7R,8S,9S,12S)-2,8-dihydroxy-12-(2-hydroxypropan-2-yl)-7-methylspiro[4,10-dioxatetracyclo[7.2.1.02,7.03,5]dodecane-6,2'-oxirane]-11-one](/img/structure/B14865874.png)
